2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
2-Ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrrolopyrrole core structure, which is a fused bicyclic system containing nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to target various biological receptors and enzymes .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as binding to the active site, causing conformational changes, and altering the activity of the target .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to downstream effects such as altered gene expression, enzyme activity, and cellular signaling .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level, including altered cell signaling, gene expression, and enzyme activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione . These factors can include pH, temperature, presence of other molecules, and the specific cellular or tissue environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield. For instance, the use of strong acids or bases can facilitate the formation of the pyrrolopyrrole core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment. The process would be optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs. These products may exhibit different chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry
In chemistry, 2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding. Its structural features can help elucidate the mechanisms of biological processes.
Medicine
In the field of medicine, this compound has potential as a therapeutic agent. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: : These compounds share a similar heterocyclic structure and are often used in medicinal chemistry.
Pyrrolopyrrole derivatives: : Other derivatives of the pyrrolopyrrole core may have similar properties and applications.
Uniqueness
2-Ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione stands out due to its specific substitution pattern and the presence of the glycyl group
Properties
IUPAC Name |
2-(2-aminoacetyl)-5-ethyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-2-13-9(15)6-4-12(8(14)3-11)5-7(6)10(13)16/h6-7H,2-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXZVENWLVBRTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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